molecular formula C50H57NO17 B13400268 [4-Acetyloxy-15-(3-benzamido-2-hydroxy-3-phenylpropanoyl)oxy-1,12-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-(3,4,5-trihydroxyoxan-2-yl)oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

[4-Acetyloxy-15-(3-benzamido-2-hydroxy-3-phenylpropanoyl)oxy-1,12-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-(3,4,5-trihydroxyoxan-2-yl)oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

Cat. No.: B13400268
M. Wt: 944.0 g/mol
InChI Key: ORKLEZFXASNLFJ-UHFFFAOYSA-N
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Description

The compound [4-Acetyloxy-15-(3-benzamido-2-hydroxy-3-phenylpropanoyl)oxy-1,12-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-(3,4,5-trihydroxyoxan-2-yl)oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate is a complex organic molecule with significant applications in medicinal chemistry. This compound is structurally related to taxanes, a class of diterpenes known for their role in cancer treatment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-Acetyloxy-15-(3-benzamido-2-hydroxy-3-phenylpropanoyl)oxy-1,12-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-(3,4,5-trihydroxyoxan-2-yl)oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate involves multiple steps, starting from simpler organic molecules. The process typically includes:

Industrial Production Methods

Industrial production of this compound is often achieved through semi-synthetic routes, starting from naturally occurring taxanes like 10-deacetylbaccatin III. This approach leverages the complex natural product as a scaffold, reducing the number of synthetic steps required .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized or reduced derivatives, as well as substituted analogs with modified functional groups .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a model system for studying complex organic synthesis and reaction mechanisms. Its intricate structure provides a challenging target for synthetic chemists .

Biology and Medicine

In the field of medicine, this compound is closely related to docetaxel and paclitaxel, which are used as chemotherapeutic agents. It exhibits similar properties, such as stabilizing microtubules and inhibiting cell division, making it a potential candidate for cancer treatment .

Industry

Industrially, this compound and its derivatives are used in the formulation of anti-cancer drugs. The semi-synthetic production methods make it feasible for large-scale manufacturing .

Mechanism of Action

The compound exerts its effects by binding to microtubules, stabilizing them and preventing their depolymerization. This action inhibits cell division, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets include tubulin, a key protein in the microtubule structure .

Properties

IUPAC Name

[4-acetyloxy-15-(3-benzamido-2-hydroxy-3-phenylpropanoyl)oxy-1,12-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-(3,4,5-trihydroxyoxan-2-yl)oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H57NO17/c1-25-31(65-45(61)38(56)35(27-15-9-6-10-16-27)51-43(59)28-17-11-7-12-18-28)22-50(62)42(67-44(60)29-19-13-8-14-20-29)40-48(5,41(58)37(55)34(25)47(50,3)4)32(21-33-49(40,24-64-33)68-26(2)52)66-46-39(57)36(54)30(53)23-63-46/h6-20,30-33,35-40,42,46,53-57,62H,21-24H2,1-5H3,(H,51,59)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORKLEZFXASNLFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC8C(C(C(CO8)O)O)O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H57NO17
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

944.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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